

2-Methyl-1-dodecene CAS number and physical constants

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Compound of Interest

Compound Name: 2-Methyl-1-dodecene

Cat. No.: B098622

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An In-depth Technical Guide to 2-Methyl-1-dodecene

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Methyl-1-dodecene**, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, available experimental data, and relevant analytical methodologies.

Core Chemical Data

2-Methyl-1-dodecene is an unsaturated hydrocarbon with the CAS Registry Number 16435-49-7.^{[1][2][3][4][5]} It is characterized by a thirteen-carbon backbone with a double bond originating from the first carbon.

Table 1: Physical and Chemical Constants of **2-Methyl-1-dodecene**

Property	Value
CAS Number	16435-49-7[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₂₆ [1][2][3][4]
Molecular Weight	182.35 g/mol [1][2][3][4][5]
Melting Point	-31 °C[2]
Boiling Point	231 °C[2]
Density	0.769 g/mL[2]
Refractive Index	1.4355[2]

Experimental Protocols and Applications

While detailed, step-by-step experimental protocols for the synthesis of **2-Methyl-1-dodecene** are not readily available in the public domain, its application in polymerization has been documented. Additionally, standard analytical techniques can be applied for its characterization.

Synthesis and Reactivity

2-Methyl-1-dodecene has been utilized as a comonomer in ethylene copolymerization reactions.[6] These reactions are typically catalyzed by organometallic complexes, such as phenoxide-modified half-titanocenes activated by methylaluminoxane (MAO).[6] The incorporation of **2-Methyl-1-dodecene** into the polymer chain is influenced by reaction conditions and the specific catalyst system employed.[6]

A related synthetic procedure involves the transformation of 1-dodecene to 1-dodecyne through a two-step process of bromination followed by dehydrohalogenation.[7] This suggests that **2-Methyl-1-dodecene** could undergo similar halogenation and elimination reactions, which are common for alkenes.

Analytical Methodologies

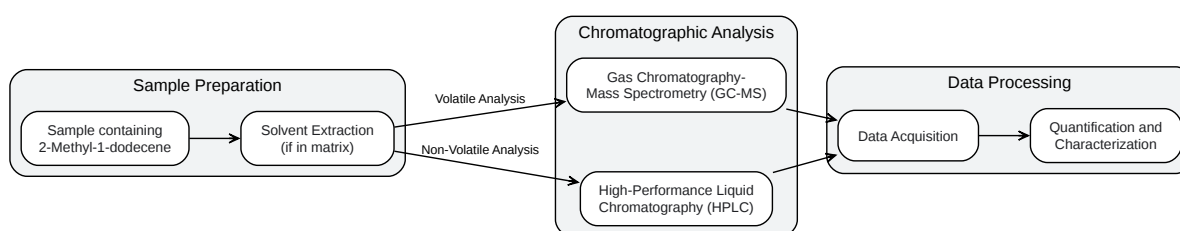
The characterization and quantification of **2-Methyl-1-dodecene** can be achieved using standard analytical techniques. Spectroscopic data, including Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound.[8]

For quantitative analysis, chromatographic methods are highly suitable. While specific methods for **2-Methyl-1-dodecene** are not detailed, methodologies for the closely related compound 2-Methyl-1-dodecanol suggest that Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be effective.[9] GC-MS is particularly well-suited for volatile and semi-volatile compounds like alkenes.[9]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analysis of **2-Methyl-1-dodecene**.



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Caption: General analytical workflow for **2-Methyl-1-dodecene**.

Signaling Pathways

It is important to note that as a simple alkene, **2-Methyl-1-dodecene** is not known to be involved in biological signaling pathways in the manner of drugs or signaling molecules. Its primary relevance in a biochemical or pharmaceutical context would be as a synthetic intermediate or a component of a larger molecule.

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